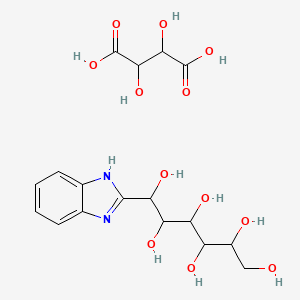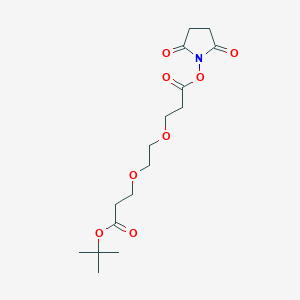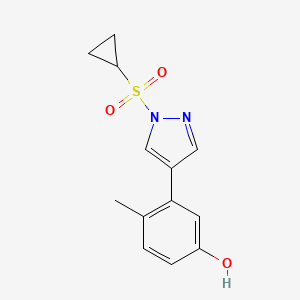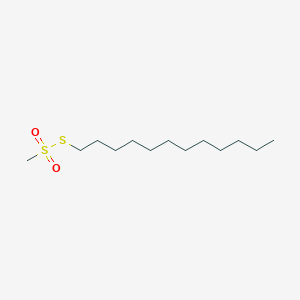
Methyltetrazine-PEG12-amine HCl salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG12-amine HCl salt is a versatile compound widely used in chemical labeling and bioconjugation. It features a methyltetrazine group linked to a polyethylene glycol (PEG) spacer and an amine group. This compound is known for its stability and water solubility, making it ideal for various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG12-amine HCl salt is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG12-amine. The reaction typically involves the use of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-PEG12-amine HCl salt undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction.
Amide Bond Formation: The amine group reacts with carboxylic acids in the presence of coupling reagents like EDC or HATU to form amide bonds.
Common Reagents and Conditions
EDC and HATU: Used for coupling reactions with carboxylic acids.
Trans-cyclooctene (TCO): Used in click chemistry reactions with the methyltetrazine group.
Major Products Formed
Amide Bonds: Formed through the reaction of the amine group with carboxylic acids.
Cycloaddition Products: Formed through the reaction of the methyltetrazine group with TCO.
Applications De Recherche Scientifique
Methyltetrazine-PEG12-amine HCl salt is extensively used in various fields of scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and imaging probes.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
Methyltetrazine-PEG12-amine HCl salt exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts specifically with TCO, forming a stable covalent bond. This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-PEG8-amine HCl salt: Similar structure but with a shorter PEG spacer.
Methyltetrazine-PEG3-amine: Another variant with an even shorter PEG spacer.
Uniqueness
Methyltetrazine-PEG12-amine HCl salt stands out due to its longer PEG spacer, which provides greater flexibility and water solubility. This makes it particularly useful in applications requiring efficient conjugation and stability .
Propriétés
Formule moléculaire |
C33H57N5O12 |
|---|---|
Poids moléculaire |
715.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C33H57N5O12/c1-30-35-37-33(38-36-30)31-2-4-32(5-3-31)50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-34/h2-5H,6-29,34H2,1H3 |
Clé InChI |
OOYKOEQEEWHQMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)



![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)

![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)


